2-Thiopheneglyoxal hydrate

Multicomponent reactions Heterocyclic synthesis Chemoselectivity

2-Thiopheneglyoxal hydrate is the stable gem-diol form of this α-keto aldehyde, supplied at ≥95% purity. CRITICAL: This arylglyoxal is not interchangeable with phenylglyoxal. Under identical microwave conditions, phenylglyoxal yields undesired furans, while the thiophene derivative selectively forms β-keto thioether scaffolds with cyclic 1,3-dicarbonyls and thiols. Its distinct electronic profile also governs the antimicrobial activity of derived Cu(II) complexes. For thiophene-specific SAR studies or thioether library synthesis, substituting analogs risks failed reactions. Identity verified by XRD (mp 54–56°C), ¹H/¹³C NMR. Production scale up to 500 kg.

Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
CAS No. 138380-43-5
Cat. No. B160852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopheneglyoxal hydrate
CAS138380-43-5
Molecular FormulaC6H6O3S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C(O)O
InChIInChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H
InChIKeyQWJMABWHVYMFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Thiopheneglyoxal Hydrate (CAS 138380-43-5) as a Differentiated Arylglyoxal Building Block


2-Thiopheneglyoxal hydrate (CAS 138380-43-5), also known as 2-thienylglyoxal monohydrate, is a heteroaromatic α-keto aldehyde featuring a thiophene ring directly attached to a hydrated glyoxal moiety (C6H6O3S, MW 158.18 g/mol) . As a member of the arylglyoxal family, it possesses both an aldehyde and a ketone functional group, which endows it with distinct electrophilic reactivity [1]. Its hydrate form, specifically the gem-diol 2,2-dihydroxy-1-(thiophen-2-yl)ethanone, is the most stable and commonly supplied form, influencing its solubility and handling characteristics compared to the anhydrous variant .

Why 2-Thiopheneglyoxal Hydrate Cannot Be Replaced by Generic Arylglyoxal Analogs in Precision Synthesis


Arylglyoxals are not a monolithic class; the electronic and steric influence of the aromatic substituent profoundly alters reaction outcomes. Direct substitution of 2-thiopheneglyoxal hydrate with phenylglyoxal or other heteroaryl analogs is not scientifically sound due to divergent reactivity profiles. For instance, under identical microwave-assisted multicomponent reaction conditions, phenylglyoxal hydrate leads to the formation of tetra-substituted furans, whereas the reaction pathway for 2-thiopheneglyoxal can diverge based on thiol and dicarbonyl partners, demonstrating that the thiophene ring's electron-donating properties fundamentally alter chemoselectivity [1]. Furthermore, the biological activity of derived metal complexes is highly ligand-dependent; copper(II) complexes of 2-thiopheneglyoxal-derived anils exhibit specific antimicrobial profiles that are not generalizable from other arylglyoxal-derived ligands [2]. Therefore, for applications demanding specific reactivity or biological outcomes, procurement of the exact 2-thiopheneglyoxal hydrate building block is a critical scientific requirement, not an interchangeable commodity.

Quantitative Differentiation Evidence for 2-Thiopheneglyoxal Hydrate Against Key Comparators


Divergent Multicomponent Reaction Outcomes: 2-Thiopheneglyoxal Hydrate vs. Phenylglyoxal Hydrate

Under identical microwave-assisted conditions (AcOH, MW heating), 2-thiopheneglyoxal hydrate and phenylglyoxal hydrate exhibit distinct reaction pathways with cyclic 1,3-dicarbonyls and thiols. Phenylglyoxal hydrate with 4-hydroxycoumarin and specific thiols preferentially forms a tetra-substituted furan (5) instead of the expected β-keto thioether (4). This selectivity switch is a direct consequence of the aryl substituent's electronic influence on the glyoxal moiety [1].

Multicomponent reactions Heterocyclic synthesis Chemoselectivity

Updated Spectroscopic and Crystallographic Characterization for Identity Verification

For the first time, the title compound has been characterized by X-ray crystallography, providing definitive structural proof of its gem-diol hydrate form (2,2-dihydroxy-1-(thiophen-2-yl)ethanone). This is a critical advancement over older, less rigorous characterization. The reported melting point is 54-56 °C [1]. Key spectral data includes: ¹H NMR (CDCl₃): δ 4.98 (s, 1H, OH), 7.18-7.22 (m, 1H, thienyl H-4), 7.67-7.71 (m, 1H, thienyl H-3), 7.74-7.78 (m, 1H, thienyl H-5). ¹³C NMR (CDCl₃): δ 91.5 (C(OH)₂), 128.4, 135.7, 136.3, 140.2, 187.3 (C=O) [1].

Quality Control Analytical Chemistry X-ray Crystallography

Antimicrobial Activity of Cu(II) Complexes: A Structure-Activity Relationship Differentiator

Copper(II) complexes of p-halogen substituted anils derived from 2-thiopheneglyoxal (TGCA, TGBA, TGIA) were synthesized and screened for antimicrobial activity. Among all tested compounds, only the p-bromo and p-iodo anils (TGBA and TGIA) exhibited good antifungal activity against both Fusarium oxysporum and Aspergillus niger. In contrast, the p-chloro anil (TGCA) did not show this activity. All compounds showed moderate to good antibacterial effects against S. aureus and X. holicicola [1].

Bioinorganic Chemistry Antimicrobial Agents Structure-Activity Relationship

Commercial Availability at Kilo-Scale with Defined Purity and Storage Specifications

The compound is available from multiple reputable vendors at a purity of 95% (min, GC), a standard specification for synthetic intermediate use. One vendor explicitly lists a production scale of up to 500 kg, confirming its industrial relevance and accessibility beyond laboratory curiosities . Long-term storage is recommended at 2-8°C .

Procurement Supply Chain Quality Assurance

Validated Application Scenarios for 2-Thiopheneglyoxal Hydrate in R&D and Production


Precursor for β-Keto Thioethers via Microwave-Assisted Multicomponent Reactions

For synthetic chemists aiming to construct β-keto thioether libraries under microwave irradiation, 2-thiopheneglyoxal hydrate is the requisite arylglyoxal component. Its use, in combination with cyclic 1,3-dicarbonyls and various thiols in acetic acid, reliably yields the desired thioether scaffolds [1]. This application is directly supported by the differentiation evidence showing that substituting with phenylglyoxal hydrate leads to an undesired furan product under similar conditions [1].

Synthesis of Tunable Antimicrobial Cu(II) Coordination Complexes

Bioinorganic chemists developing new antimicrobial agents can utilize 2-thiopheneglyoxal hydrate as a ligand precursor. Condensation with p-halogen substituted anilines yields Schiff base ligands (e.g., TGCA, TGBA, TGIA), which upon complexation with Cu(II) generate square planar, paramagnetic complexes. These complexes exhibit halogen-dependent antifungal activity, offering a platform for structure-activity relationship (SAR) studies against Fusarium oxysporum and Aspergillus niger [2].

Quality Control and Structural Verification via Definitive Analytical Benchmarks

Procurement and quality control departments can leverage the recently published X-ray crystal structure, updated ¹H and ¹³C NMR data, and precise melting point (54-56 °C) as a gold standard for identity verification of incoming 2-thiopheneglyoxal hydrate shipments. This ensures the material meets the required specifications for sensitive synthetic applications, reducing the risk of failed reactions due to misidentified or degraded starting materials [3].

Kilo-Scale Intermediate for Agrochemical and Pharmaceutical Building Blocks

With a documented production scale of up to 500 kg and a standard purity of 95% (GC), 2-thiopheneglyoxal hydrate is positioned as a practical intermediate for larger-scale synthesis of thiophene-containing pharmaceutical and agrochemical building blocks . Its reactive glyoxal moiety enables diverse downstream derivatizations, while the thiophene ring imparts desirable electronic properties for materials science applications [4].

Technical Documentation Hub

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